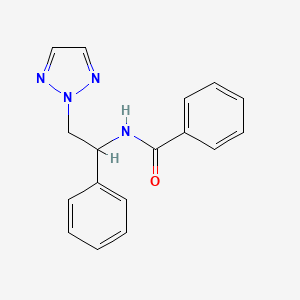

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide” is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are nitrogenous heterocyclic moieties that have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Synthesis Analysis

The synthesis of 1,2,3-triazoles has been a subject of extensive research. The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . The popular click chemistry approach is often used for the synthesis of 1,2,3-triazoles .Molecular Structure Analysis

The molecular structure of “N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide” is characterized by the presence of a 1,2,3-triazole ring, which contains two carbon and three nitrogen atoms . This structure is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis

The chemical reactions involving 1,2,3-triazoles are diverse. These highly unstable compounds are prone to eliminate N2 to cyclize into 4-azido-1,2,3-triazoles bearing two aryl groups at positions 2 and 5 .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide” include a molecular formula of C17H15F3N4O3S, an average mass of 412.386 Da, and a monoisotopic mass of 412.081696 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 537.5±60.0 °C at 760 mmHg, and a flash point of 278.9±32.9 °C .Scientific Research Applications

Drug Discovery

1,2,3-Triazoles have garnered attention in drug development due to their remarkable properties. These include high chemical stability, aromatic character, and hydrogen bonding ability. Several medicinal compounds containing a 1,2,3-triazole core are available in the market. For instance:

Organic Synthesis

1,2,3-Triazoles serve as versatile building blocks in organic synthesis. Researchers have developed various synthetic methodologies for their preparation, including:

Fluorescent Imaging

1,2,3-Triazoles serve as fluorophores in imaging applications. Their unique properties make them suitable for visualizing biological processes and cellular structures.

Mechanism of Action

Target of Action

Compounds containing the 1,2,3-triazole core have been found to interact with a variety of enzymes and receptors . For instance, nitrogen atoms of the 1,2,4-triazole ring have been reported to bind to the iron in the heme moiety of CYP-450 .

Mode of Action

It is known that 1,2,3-triazoles can mimic an e or a z amide bond , which could influence their interaction with target proteins. Furthermore, the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme.

Biochemical Pathways

Compounds containing the 1,2,3-triazole core have been found to have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology .

Pharmacokinetics

The presence of the 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving physicochemical, pharmacological, and pharmacokinetic properties of the compounds .

Result of Action

1,2,3-triazoles have been found to have broad applications in drug discovery .

Action Environment

The efficiency of the synthesis of 1,2,3-triazoles has been found to strongly depend on spatial and electronic factors of the substituents on the alkyne .

Future Directions

Compounds with a 1,2,3-triazole scaffold, such as “N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide”, may be further developed as potent anticancer agents in the future . The focus of anticancer drug development is still to inhibit tumor metastasis and growth . Therefore, the discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c22-17(15-9-5-2-6-10-15)20-16(13-21-18-11-12-19-21)14-7-3-1-4-8-14/h1-12,16H,13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULZRVHHNYIYPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(4-Methoxyphenyl)methyl]sulfamoyl}dimethylamine](/img/structure/B3011696.png)

![2-benzyl-5-[(2-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3011698.png)

![2-[[1-[(3-Methylimidazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3011699.png)

![Tert-butyl 3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]-methylamino]pyrrolidine-1-carboxylate](/img/structure/B3011701.png)

![1-(3-bromophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3011702.png)

![(E)-4-(Dimethylamino)-N-[(2-methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-enamide](/img/structure/B3011707.png)

![8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3011711.png)

![2-(4-chlorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B3011712.png)